molecular formula C23H21F6N3O2 B606359 BRD9185 CAS No. 2057420-29-6

BRD9185

Cat. No.: B606359
CAS No.: 2057420-29-6
M. Wt: 485.4304
InChI Key: FYPZBZFXJUJJRA-AQNXPRMDSA-N
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Chemical Reactions Analysis

BRD9185 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include lithium hexamethyldisilazide, potassium hexamethyldisilazide, and various organic solvents such as tetrahydrofuran and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

2057420-29-6

Molecular Formula

C23H21F6N3O2

Molecular Weight

485.4304

IUPAC Name

(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChI Key

FYPZBZFXJUJJRA-AQNXPRMDSA-N

SMILES

O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD9185;  BRD-9185;  BRD 9185.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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